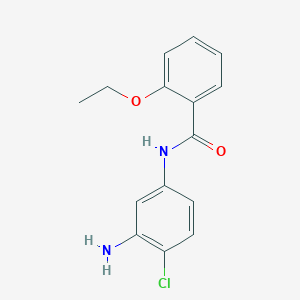

N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide

Description

N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxybenzamide core linked to a 3-amino-4-chlorophenyl group. This compound is structurally related to several bioactive benzamides studied for their interactions with histone acetyltransferases (HATs) like p300, which play critical roles in transcriptional regulation . While its specific biological activity remains less documented compared to analogs, its structural features—such as the electron-donating amino group and electron-withdrawing chloro substituent—suggest unique physicochemical and binding properties.

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-2-20-14-6-4-3-5-11(14)15(19)18-10-7-8-12(16)13(17)9-10/h3-9H,2,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSHKYCBDXUNRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide typically involves the reaction of 3-amino-4-chloroaniline with 2-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process. The reaction conditions, such as temperature, pressure, and solvent composition, are optimized to maximize the yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitro group, if present, can be reduced back to the amino group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Hydroxyl, alkoxy, or amino-substituted derivatives.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Implications for Drug Design

- Substituent Optimization: Electronegative groups (Cl, CF₃, cyano) are critical for HAT activation, while amino groups may favor interactions with polar residues in enzyme active sites.

- Chain Modifications: Longer alkyl chains (e.g., pentadecyl) improve lipid solubility but may reduce metabolic stability. Ethoxyethoxy chains offer a compromise between solubility and permeability.

- Targeted Activity: The target compound’s unique substitution pattern positions it as a candidate for selective HAT modulation, warranting further enzymatic and cellular assays.

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article presents an overview of its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms and effects.

Chemical Structure and Synthesis

N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide belongs to the benzamide class of compounds, characterized by the presence of a benzene ring attached to an amide functional group. The specific substitutions on the benzene rings significantly influence its biological properties. The compound can be synthesized through standard organic synthesis techniques involving the reaction of appropriate amines with ethoxybenzoyl chloride.

Biological Activity Overview

The biological activity of N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide has been evaluated in several studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis. For example, it has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against certain types of cancer cells. The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Research indicates that N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide can inhibit cell proliferation and promote cell cycle arrest at the G1 phase, suggesting its potential as a chemotherapeutic agent.

Case Studies and Research Findings

Several case studies have highlighted the biological effects of N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide:

- Antimicrobial Efficacy : A study reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL. The results suggest that structural modifications could enhance its potency further .

- Anticancer Mechanism : In a study focusing on breast cancer cell lines, N-(3-Amino-4-chlorophenyl)-2-ethoxybenzamide was found to induce apoptosis in MCF-7 cells with an IC50 value of 25 µM. The study concluded that the compound activates intrinsic apoptotic pathways, evidenced by increased levels of cleaved caspases .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.